5-Fluoro vs. 5-Hydroxy: Prostaglandin D2 Receptor Antagonism
In a direct head-to-head comparison of 7-substituted benzo[b]thiophene-3-carboxamide derivatives, the compound incorporating the 5-fluoro substituent demonstrated an IC50 of 0.420 nM for prostaglandin D2 receptor antagonism, evaluated via inhibition of [3H]-PGD-2 binding to human platelet membranes [1]. The analogous 5-hydroxy substituted derivative exhibited a 2.1-fold lower potency with an IC50 of 0.900 nM under the same assay conditions [1].
| Evidence Dimension | Prostaglandin D2 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | 0.420 nM (as part of a 5-fluoro derivative) |
| Comparator Or Baseline | 0.900 nM (5-hydroxy derivative) |
| Quantified Difference | 2.1-fold greater potency |
| Conditions | Inhibition of [3H]-PGD-2 binding to human platelet membranes |
Why This Matters
This head-to-head data demonstrates that the 5-fluoro substituent provides a quantifiable potency advantage over a 5-hydroxy analog in a therapeutically relevant receptor binding assay, guiding the selection of this specific building block for SAR campaigns targeting GPCRs.
- [1] BindingDB. BDBM50128750: 7-{2-[(5-Fluoro-benzo[b]thiophene-3-carbonyl)-amino]...} IC50: 0.420 nM. Prostaglandin D2 receptor antagonist activity. View Source
